N-(2,6-dimethylphenyl)-2-nitrobenzamide

Description

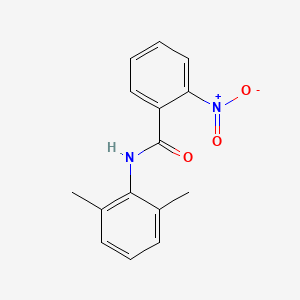

N-(2,6-Dimethylphenyl)-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the ortho position (C2) of the benzoyl ring and a 2,6-dimethylphenyl substituent on the amide nitrogen. This structure combines electron-donating methyl groups with the electron-withdrawing nitro group, creating unique electronic and steric properties.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-5-7-11(2)14(10)16-15(18)12-8-3-4-9-13(12)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUWPDCXHHCYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-nitrobenzamide typically involves the nitration of 2,6-dimethylaniline followed by acylation. The nitration process introduces a nitro group into the aromatic ring, while the acylation step forms the amide bond. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides for acylation. The reaction conditions often involve controlled temperatures and the use of solvents like acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: N-(2,6-Dimethylphenyl)-4-nitrobenzamide

The positional isomer N-(2,6-dimethylphenyl)-4-nitrobenzamide (nitro group at C4) differs in electronic distribution and intermolecular interactions. The para-nitro group likely enhances resonance stabilization compared to the ortho isomer, affecting solubility and melting points. For example, nitrobenzamides with para substituents often exhibit higher melting points due to symmetrical packing in crystal lattices . Synthesis routes for such isomers may vary in regioselectivity, depending on directing groups or reaction conditions.

Table 1: Key Differences Between Ortho- and Para-Nitro Isomers

Substituent Variations: Dichloro vs. Dimethyl Phenyl Groups

Replacing the 2,6-dimethylphenyl group with a 2,6-dichlorophenyl moiety (as in 2-amino-N-(2,6-dichlorophenyl)benzamide) introduces electron-withdrawing chlorine atoms. For instance, dichlorophenyl derivatives are common in antimicrobial agents, whereas dimethylphenyl groups (as in ropivacaine) favor lipid solubility and nerve tissue penetration in local anesthetics .

Pharmacologically Active Analogs: Ropivacaine

Ropivacaine ((S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide) shares the 2,6-dimethylphenyl group but replaces the nitrobenzamide with a piperidine carboxamide. This structural difference underpins its application as a long-acting local anesthetic:

Agrochemical Derivatives: Metalaxyl and Benalaxyl

Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) and benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) are fungicides with the same 2,6-dimethylphenyl moiety but alanine ester side chains. Unlike this compound, these compounds rely on acylated amino acid groups for bioactivity, targeting fungal RNA polymerase. The nitro group in the target compound could instead facilitate photoactivation or degradation pathways in agrochemical contexts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,6-dimethylphenyl)-2-nitrobenzamide with high yield?

- Methodological Answer : Optimize stoichiometry by using a 4:1 molar ratio of amine to precursor, as demonstrated in analogous syntheses of nitrobenzamide derivatives . Control reaction parameters such as temperature (e.g., 60–80°C) and pH (neutral to slightly basic) to minimize side reactions and improve selectivity . Purification via column chromatography or recrystallization is recommended for isolating the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and purity, FT-IR to identify nitro (-NO₂) and amide (-CONH-) functional groups, and mass spectrometry (ESI-TOF) for molecular weight validation. Cross-reference experimental data with PubChem-generated InChI keys and spectral libraries .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and lab coats to prevent dermal exposure. Store waste separately in labeled containers for professional disposal, as improper handling of nitroaromatic compounds may pose environmental risks .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data obtained for this compound?

- Methodological Answer : Refine diffraction data using SHELXL to resolve ambiguities in atomic positions, especially for nitro group orientation . Visualize electron density maps with ORTEP-III to validate geometric parameters (e.g., bond angles and torsional strain) . Cross-validate results against high-resolution datasets or twinned crystal structures.

Q. What strategies are effective in studying the compound's potential as a biochemical probe?

- Methodological Answer : Design in vitro assays (e.g., enzyme inhibition or cellular uptake studies) with controlled variables (pH, temperature) to evaluate bioactivity. Pair experimental results with docking simulations (using InChI-derived 3D structures) to predict binding affinities to target proteins . Validate findings using orthogonal assays (e.g., fluorescence polarization).

Q. How can computational chemistry be integrated with experimental data to predict the compound's reactivity?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model reaction pathways, such as nitro group reduction or amide hydrolysis. Compare computed activation energies with experimental kinetic data. Use PubChem CID and InChI keys to retrieve analogous compounds for reactivity benchmarking .

Q. What are the challenges in determining the crystal structure of nitrobenzamide derivatives, and how can they be mitigated?

- Methodological Answer : Challenges include twinning and poor diffraction quality. Mitigate by growing crystals at slow evaporation rates (e.g., dichloromethane/hexane mixtures) and collecting data at synchrotron facilities for enhanced resolution. Apply SHELXD for phase problem solutions in ambiguous cases .

Notes

- Prioritize peer-reviewed crystallographic databases (e.g., CCDC) and PubChem for structural comparisons .

- For advanced studies, integrate both experimental and computational workflows to address mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.